![molecular formula C13H25BrO B13080825 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane is an organic compound with the molecular formula C13H25BrO and a molecular weight of 277.24 g/mol . It is a brominated cyclooctane derivative, which features a bromine atom and an ether group attached to the cyclooctane ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane typically involves the bromination of a cyclooctane derivative followed by etherification. One common method includes the following steps:
Bromination: Cyclooctane is reacted with bromine (Br2) in the presence of a radical initiator such as light or heat to form 1-bromocyclooctane.
Etherification: The 1-bromocyclooctane is then reacted with 3-methylbutan-2-ol in the presence of a base such as sodium hydride (NaH) to form the desired ether compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.
Oxidation: The ether group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used, often in solvents like ethanol or tert-butanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Carbonyl compounds such as aldehydes or ketones are formed.
Applications De Recherche Scientifique
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly as a building block for bioactive molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a leaving group (bromine), forming a double bond. The ether group can participate in oxidation reactions, leading to the formation of carbonyl compounds.
Comparaison Avec Des Composés Similaires
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane can be compared with other brominated cyclooctane derivatives and ether compounds:
1-Bromo-2-methoxycyclooctane: Similar structure but with a methoxy group instead of the 3-methylbutan-2-yloxy group.
1-Bromo-2-ethoxycyclooctane: Contains an ethoxy group instead of the 3-methylbutan-2-yloxy group.
1-Bromo-2-isopropoxycyclooctane: Features an isopropoxy group instead of the 3-methylbutan-2-yloxy group.
Propriétés
Formule moléculaire |
C13H25BrO |
|---|---|
Poids moléculaire |
277.24 g/mol |
Nom IUPAC |
1-bromo-2-(3-methylbutan-2-yloxy)cyclooctane |
InChI |
InChI=1S/C13H25BrO/c1-10(2)11(3)15-13-9-7-5-4-6-8-12(13)14/h10-13H,4-9H2,1-3H3 |
Clé InChI |
XDFYSNDHPUQCMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)OC1CCCCCCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





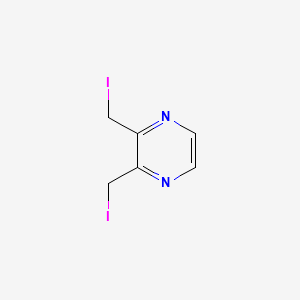
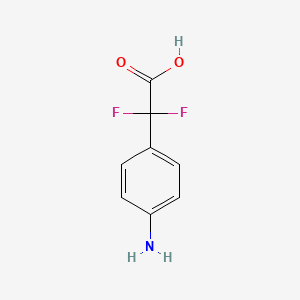
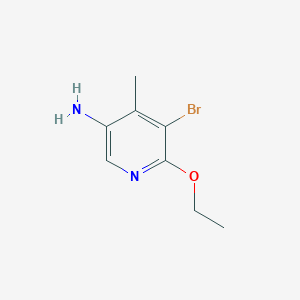

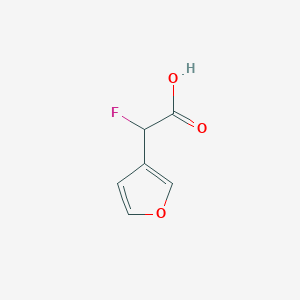
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)

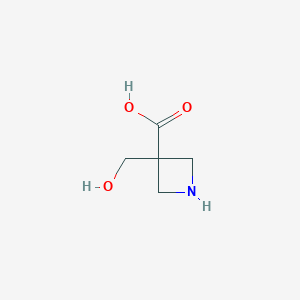
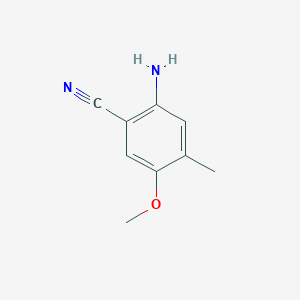
![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)

